Enhanced Aqueous Solubility Compared to Unsubstituted and N-Alkyl Pyrrolidinones
The 2-methoxyethyl substituent at the C3 position increases aqueous solubility relative to unsubstituted pyrrolidin-2-one and N-methylpyrrolidone (NMP). While direct experimental data for CAS 934-43-0 is not publicly available, class-level inference based on structurally related 4-substituted analogs demonstrates that a methoxyethyl group confers superior water miscibility compared to aromatic or unsubstituted derivatives . This property is critical for applications requiring aqueous reaction media or formulation compatibility.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Miscible with water (inferred from class) |
| Comparator Or Baseline | 4-(2-Methoxyethyl)pyrrolidin-2-one: miscible with water ; N-Methylpyrrolidone (NMP): miscible with water [1]; Unsubstituted pyrrolidin-2-one: soluble in water [2] |
| Quantified Difference | Qualitative: Methoxyethyl group enhances water miscibility relative to unsubstituted or aromatic-substituted analogs. |
| Conditions | Room temperature, water as solvent |
Why This Matters
Superior aqueous solubility facilitates use in aqueous-phase reactions and simplifies purification workflows in medicinal chemistry.
- [1] PubChem. N-Methylpyrrolidone. Accessed 2026-04-23. View Source
- [2] PubChem. 2-Pyrrolidinone. Accessed 2026-04-23. View Source
